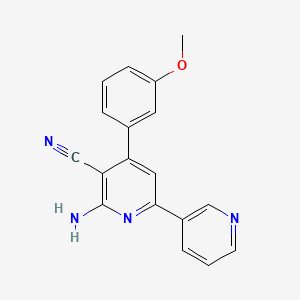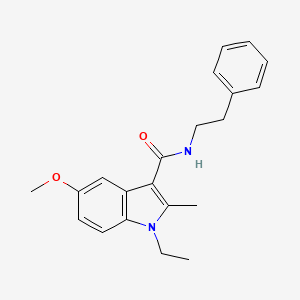![molecular formula C12H5Cl3O3S B14170595 2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid CAS No. 97268-16-1](/img/structure/B14170595.png)
2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a trichlorinated thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid typically involves the acylation of benzoic acid derivatives with trichlorinated thiophene compounds. The reaction is often carried out under acidic or basic conditions, using catalysts such as Lewis acids to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the chlorination of thiophene followed by acylation with benzoic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Thienylcarbonyl)benzoic acid: Similar structure but lacks the trichlorination on the thiophene ring.
2,3,5-Trichlorobenzoic acid: Contains a trichlorinated benzoic acid moiety but lacks the thiophene ring.
Uniqueness
2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid is unique due to the presence of both a trichlorinated thiophene ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
97268-16-1 |
|---|---|
Fórmula molecular |
C12H5Cl3O3S |
Peso molecular |
335.6 g/mol |
Nombre IUPAC |
2-(3,4,5-trichlorothiophene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H5Cl3O3S/c13-7-8(14)11(15)19-10(7)9(16)5-3-1-2-4-6(5)12(17)18/h1-4H,(H,17,18) |
Clave InChI |
LMUZDDUDVUCJON-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=C(C(=C(S2)Cl)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-Benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1H-benzotriazole-1-acetamide](/img/structure/B14170514.png)
![Ethyl 2-[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14170520.png)

![1,1'-[Octane-1,8-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14170525.png)


![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)

![(3R)-6-amino-3-ethyl-3-methyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B14170570.png)

![Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14170577.png)

![N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluorobenzenamine](/img/structure/B14170588.png)

